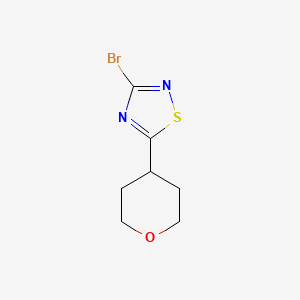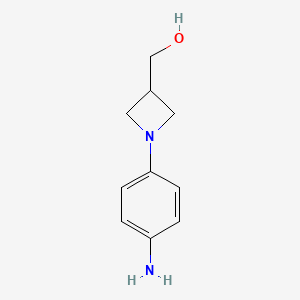
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole
Vue d'ensemble
Description
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole is a heterocyclic compound with a five-member ring structure. It is composed of three carbon atoms, one nitrogen atom, and one bromine atom. The compound is an important building block for the synthesis of various pharmaceuticals and other organic compounds. It is also used in the synthesis of boronic acids, which are important intermediates in the synthesis of various drugs and other compounds.
Applications De Recherche Scientifique
Quantum Theory Analysis
A study by El-Emam et al. (2020) focused on adamantane-1,3,4-thiadiazole hybrid derivatives, including a compound with a bromine substitution. They used the quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. This research demonstrates the relevance of 1,2,4-thiadiazole derivatives in understanding non-covalent interactions in molecular structures (El-Emam et al., 2020).
Photovoltaic Applications
Higashihara et al. (2012) synthesized π-conjugated polymers containing thiophene and 1,3,4-thiadiazole units. These polymers showed potential for use in organic photovoltaic devices, demonstrating high open-circuit voltage values. This research highlights the utility of thiadiazole derivatives in enhancing the performance of photovoltaic materials (Higashihara et al., 2012).
Organic Photovoltaic Cells
Lee et al. (2010) reported on conjugated main-chain polymers that include thiadiazole units for application in photovoltaic devices. These polymers showed broad absorption and promising power conversion efficiency, underscoring the importance of thiadiazole derivatives in the field of organic photovoltaics (Lee et al., 2010).
Visible-Light Promoted Synthesis
Aggarwal and Hooda (2021) explored the synthesis of 1,2,4-thiadiazoles under visible light, demonstrating an environmentally friendly and efficient method for creating these compounds. This study showcases the potential of thiadiazole derivatives in green chemistry applications (Aggarwal & Hooda, 2021).
Electrochemical Oxidative Synthesis
Yang et al. (2020) developed a method for synthesizing 1,2,4-thiadiazole derivatives through electro-oxidative intramolecular N-S bond formation. This approach provides a catalyst- and oxidant-free method, emphasizing the versatility of thiadiazole compounds in synthetic chemistry (Yang et al., 2020).
Propriétés
IUPAC Name |
3-bromo-5-(oxan-4-yl)-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-7-9-6(12-10-7)5-1-3-11-4-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIMUSKSELUXEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(oxan-4-yl)-1,2,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B1382603.png)



![6-Azaspiro[3.4]octane-2,5-dione](/img/structure/B1382612.png)


![Bicyclo[2.2.2]octane-2-sulfonyl fluoride](/img/structure/B1382615.png)

![4-[3-(Benzyloxy)-4-nitrophenyl]morpholine](/img/structure/B1382617.png)
![1-(6-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethan-1-one hydrochloride](/img/structure/B1382618.png)
![Ethanol,2-[[5-(4-bromophenyl)-6-chloro-4-pyrimidinyl]oxy]-](/img/structure/B1382619.png)

